Cas no 60679-64-3 (4-Amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-3-[5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide)

4-Amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-3-[5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide structure
60679-64-3 structure
Product Name:4-Amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-3-[5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide
CAS-nummer:60679-64-3
MF:C21H42N6O10
MW:538.59238576889
CID:508669
Update Time:2023-08-02

4-Amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-3-[5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide Chemische en fysische eigenschappen

Naam en identificatie

    • 5''-amino-3',5''-dideoxybutirosin A
    • 4)]-N1-(4-amino-2-hydroxy-1-oxobutyl)-2-deoxy-, (S)-(9CI)
    • 5-Addb
    • D-Streptamine, O-5-amino-5-deoxy-beta-D-xylofuranosyl-(1-5)-O-(2,6-diamino-2,3,6-trideoxy-alpha-D-ribo-hexopyranosyl-(1-4))-N1-(4-amino-2-hydroxy-1-oxobutyl)-2-deoxy-, (S)-
    • 4-Amino-N-{5-amino-3-[(5-amino-5-deoxypentofuranosyl)oxy]-4-[(2,6-diamino-2,3,6-trideoxyhexopyranosyl)oxy]-2-hydroxycyclohexyl}-2-hydroxybutanimidic acid
    • 4-Amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-3-[5-(aminomethyl)-3,4-dihydrox
    • 4-Amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-3-[5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide
    • Inchi: 1S/C21H42N6O10/c22-2-1-10(28)19(33)27-9-3-7(25)17(36-20-8(26)4-11(29)12(5-23)34-20)18(14(9)30)37-21-16(32)15(31)13(6-24)35-21/h7-18,20-21,28-32H,1-6,22-26H2,(H,27,33)
    • InChI-sleutel: HQYKYIAROCMYCT-UHFFFAOYSA-N
    • LACHT: O(C1C(C(C(CN)O1)O)O)C1C(C(CC(C1OC1C(CC(C(CN)O1)O)N)N)NC(C(CCN)O)=O)O

Berekende eigenschappen

  • Exacte massa: 538.296
  • Monoisotopische massa: 538.296
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 11
  • Aantal waterstofbondacceptatoren: 15
  • Zware atoomtelling: 37
  • Aantal draaibare bindingen: 10
  • Complexiteit: 742
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 14
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 297

Experimentele eigenschappen

  • Dichtheid: 1.5
  • Kookpunt: 902.2°C at 760 mmHg
  • Vlampunt: 499.4°C
  • Brekindex: 1.641
Aanbevolen leveranciers
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited
ASIACHEM I&E (JIANGSU) CO., LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
ASIACHEM I&E (JIANGSU) CO., LTD
Shandong Jing Kun Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd